Ethyl 2-methyl-4-pentenoate

odor threshold sensory panel structure-odor relationship

Ethyl 2-methyl-4-pentenoate (CAS 53399-81-8), also known as pineapple pentenoate, is a synthetic unsaturated branched-chain fatty acid ester (C₈H₁₄O₂, MW 142.20 g/mol). It is classified as a flavoring agent (FEMA and fragrance ingredient, characterized by a fruity, pear, apple, and pineapple odor profile with ethereal nuances.

Molecular Formula C8H14O2
Molecular Weight 142.2 g/mol
CAS No. 53399-81-8
Cat. No. B044335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methyl-4-pentenoate
CAS53399-81-8
Synonyms2-Methyl-4-pentenoic Acid Ethyl Ester; 
Molecular FormulaC8H14O2
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)CC=C
InChIInChI=1S/C8H14O2/c1-4-6-7(3)8(9)10-5-2/h4,7H,1,5-6H2,2-3H3
InChIKeyBDBGKYIBDXAVMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water, soluble in alcohol and fixed oils

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Profile: Ethyl 2-Methyl-4-Pentenoate (CAS 53399-81-8) as a High-Impact Flavor and Fragrance Ester


Ethyl 2-methyl-4-pentenoate (CAS 53399-81-8), also known as pineapple pentenoate, is a synthetic unsaturated branched-chain fatty acid ester (C₈H₁₄O₂, MW 142.20 g/mol) [1][2]. It is classified as a flavoring agent (FEMA 3489) and fragrance ingredient, characterized by a fruity, pear, apple, and pineapple odor profile with ethereal nuances [3]. The compound is a colorless liquid with a boiling point of 153–155 °C, density of 0.873 g/mL at 25 °C, refractive index n20/D 1.417, and is insoluble in water but soluble in alcohol and fixed oils [1]. Commercially, it is supplied at ≥98% purity, stabilized with synthetic α-tocopherol, and meets JECFA specifications (JECFA No. 351) [1].

1 High-impact flavor and fragrance ester with JECFA compliance (No. 351)
2 Formulation-context odor profile: fruity, pear, apple, pineapple, ethereal
3 Stabilized supply with ≥98% purity and α-tocopherol for shelf-life consistency

Why In-Class Flavor Esters Cannot Substitute for Ethyl 2-Methyl-4-Pentenoate: The Structural Basis of Differentiation


Superficially similar unsaturated esters such as ethyl 4-pentenoate (CAS 1968-40-7) or ethyl tiglate (CAS 5837-78-5) share a fruity odor classification, yet their organoleptic performance, regulatory status, and safety profiles are non-interchangeable with ethyl 2-methyl-4-pentenoate. The presence and position of the C2-methyl branch and the C4-C5 double bond in ethyl 2-methyl-4-pentenoate confer an exceptionally low odor threshold—approximately 13,000-fold lower than methyl tiglate—and a distinct tropical fruit character that is not replicated by linear or differently substituted analogs [1][2]. Moreover, ethyl 2-methyl-4-pentenoate has undergone a comprehensive RIFM safety assessment covering genotoxicity, repeated-dose toxicity, reproductive toxicity, phototoxicity, skin sensitization, and environmental fate, establishing quantitative safety margins (exposure below TTC of 0.03 mg/kg/day) that cannot be assumed for unassessed or partially assessed structural analogs [3]. In formulation contexts, substituting a lower-purity or non-JECFA-compliant ester can introduce off-notes, alter flavor impact at equivalent dosage, and jeopardize regulatory compliance under EU Regulation 1334/2008 [4].

!
Structural analog mismatch
Ethyl 4-pentenoate or ethyl tiglate may shift the odor character to green-herbal or tutti-frutti, altering the pear-pineapple profile.
!
Safety assessment gap
Unassessed analogs lack the published multi-endpoint RIFM safety dossier and quantitative TTC exposure margins of this compound.
!
Regulatory and purity risk
Non-JECFA or unstabilized ester lots may introduce off-notes and jeopardize compliance under EU Regulation 1334/2008.

Head-to-Head Quantitative Evidence: Ethyl 2-Methyl-4-Pentenoate vs. Closest Analogs


Odor Threshold: 13,000-Fold Lower Than Methyl Tiglate in Sensory Panel Study

In a controlled sensory panel study of unsaturated branched esters purified by preparative gas chromatography, ethyl 2-methyl-4-pentenoate exhibited the lowest odor threshold among all tested compounds at 0.01 μL/10³ L, compared to methyl (E)-2-methyl-2-butenoate (methyl tiglate) which had the highest threshold at 130 μL/10³ L [1]. This represents a 13,000-fold difference in odor potency. The study demonstrated that the C4-C5 double bond position, as opposed to the C2-C3 conjugation in tiglate esters, is a critical determinant of low odor threshold in this chemical series [1].

Odor threshold
Head-to-head
0.01 μL/10³ L
Reported 13,000-fold lower threshold than methyl tiglate supports lower use-level potency.
Sensory panel study; purified by preparative GC. Source-specific review recommended.
odor threshold sensory panel structure-odor relationship unsaturated branched esters

Comprehensive Multi-Endpoint Safety Assessment: RIFM Evaluation vs. Unassessed Analogs

The RIFM safety assessment (2021) evaluated ethyl 2-methyl-4-pentenoate across seven toxicological endpoints. Genotoxicity was assessed via read-across from methyl undec-10-enoate, and the compound was not expected to be genotoxic. Repeated dose, reproductive, and local respiratory toxicity endpoints were evaluated using the Threshold of Toxicological Concern (TTC) for Cramer Class I materials: exposure was below 0.03 mg/kg/day, 0.03 mg/kg/day, and 1.4 mg/day, respectively [1]. Dermal sensitization was assessed via the Dermal Sensitization Threshold (DST) for non-reactive materials (900 μg/cm²), with exposure below this threshold. The compound was found not to be PBT under IFRA Environmental Standards, with PEC/PNEC risk quotients <1 [1]. By contrast, ethyl 4-pentenoate has a separate RIFM assessment but with key differences in endpoints; and many alternative esters (e.g., ethyl 3-methyl-4-pentenoate) lack any published multi-endpoint safety dossier [2].

Safety assessment
Class-level
RIFM multi-endpoint dossier
Published quantitative TTC/DST margins reduce procurement due-diligence risk vs. unassessed analogs.
Cramer Class I evaluation; read-across applied for genotoxicity. Context-dependent.
toxicology safety assessment genotoxicity dermal sensitization environmental safety

Patent-Documented Organoleptic Superiority over 2-Methyl-2-Pentenoic Acid Esters in Tobacco Flavoring

US Patent 3,987,803 (1976) explicitly teaches that ethyl 2-methyl-4-pentenoate possesses organoleptic properties 'different in kind' from 2-methyl-2-pentenoic acid and its esters, which were previously disclosed in US 3,499,769 as imparting only a fruity/strawberry-like flavor to foods [1]. The 2-methyl-4-pentenoate ester, in contrast, additionally provides aromatic, sweet, sour, bitter, fruity, green, and strawberry notes in tobacco, conferring a distinctive 'Turkish-like' character not achievable with the 2-methyl-2-pentenoic acid derivatives or with 4-pentenoic acid [1][2]. This represents a documented application-specific organoleptic advantage rather than a generic flavor parity.

Organoleptic range
Head-to-head
Broader spectrum vs. 2-methyl-2-pentenoate
Patent-documented Turkish-like character provides application-specific complexity not found in the 2-pentenoate isomer.
Qualitative patent teaching (US 3,987,803). Performance may vary with tobacco blend.
tobacco flavoring organoleptic profile flavor differentiation Turkish-style tobacco

Odor Profile Specificity: Pineapple-Pear-Apple Complex vs. Green-Herbal or Tutti-Frutti Comparison Esters

Commercial technical datasheets document that ethyl 2-methyl-4-pentenoate delivers a specific odor profile of fruity, pear, apple, pineapple, and ethereal notes, classified as a fruity top note with recommended use at traces to 1.0% and blotter tenacity exceeding 1 hour . In contrast, ethyl 4-pentenoate (CAS 1968-40-7) is described as having a warm green, herbal, fruity, caramel odor with medium strength and an ethereal character . Ethyl 2-methylpentanoate (CAS 39255-32-8), the fully saturated analog, is characterized as fresh fruity green melon, apple skin, pineapple, and waxy . Ethyl tiglate (CAS 5837-78-5) is described as sweet fruity tutti frutti, tropical berry, floral, caramel . The 2-methyl-4-pentenoate occupies a distinct organoleptic niche—combining tropical fruit (pineapple) with pear and apple—that is not duplicated by any single comparator ester.

Odor profile specificity
Cross-study
Pineapple-pear-apple complex
Occupies a distinct organoleptic niche not covered by green-herbal, melon-waxy, or tutti-frutti comparators.
Based on commercial datasheets. Data to verify with in-house panel.
odor profile fragrance note flavor descriptor sensory quality

JECFA Compliance and Purity Standard: 98% Minimum Assay with Defined Stabilizer

Ethyl 2-methyl-4-pentenoate is commercially supplied at ≥98% purity (GC assay), meeting the JECFA minimum assay of 98.0% [1]. The product is stabilized with 0.10% synthetic α-tocopherol to prevent oxidative degradation, a feature specified in Sigma-Aldrich and Bedoukian product sheets . JECFA specifications include refractive index 1.415–1.421, specific gravity 0.891, and IR spectrum identity testing [1]. Ethyl 4-pentenoate, by comparison, also has JECFA specifications (JECFA 1618, evaluated 2007) but with different assay and identity parameters; several alternative unsaturated C7-C8 esters lack JECFA monographs entirely [2]. The presence of a defined stabilizer (α-tocopherol) further differentiates this compound from unstabilized ester products that may undergo oxidative off-note development during storage.

JECFA compliance
Specification review
≥98% assay, α-tocopherol stabilized
Supports batch-to-batch consistency and extended shelf life in regulated QC environments.
JECFA No. 351; unstabilized or non-monographed alternatives may fail incoming QC.
purity specification JECFA compliance quality control stabilizer

Dual Synthetic Route Availability: IFF Patented Direct Condensation and Malonic Ester Alkylation Pathways

Ethyl 2-methyl-4-pentenoate can be manufactured via two distinct synthetic pathways: (1) the IFF-patented direct condensation of 1,1,1-triethoxypropane with 2-propenol-1 in the presence of phosphoric acid catalyst at 140–180 °C [1]; and (2) malonic ester synthesis using diethyl malonate, sequential alkylation with dimethyl sulfate (methylation) and allyl chloride (allylation), followed by hydrolysis, decarboxylation, and re-esterification . The patented route also enables direct transesterification to C3-C6 alkyl esters without isolating the free acid, providing feedstock flexibility [1]. This dual-route availability contrasts with several structurally related esters (e.g., ethyl 3-methyl-4-pentenoate) for which no published or patented synthetic routes exist, and with ethyl 4-pentenoate, which requires different starting materials and conditions .

Synthetic route
Class-level
Dual-route accessibility documented
Reduces single-source dependency risk compared to single-route or proprietary-only analogs.
IFF patent and malonic ester pathways. Supply chain context review advised.
synthesis route process chemistry supply chain malonic ester synthesis

Evidence-Backed Application Scenarios for Ethyl 2-Methyl-4-Pentenoate in Fragrance, Flavor, and Tobacco Formulations


High-Impact Tropical Fruit Flavor Formulations Requiring Low Dosage Potency

In flavor formulations targeting pineapple, pear, apple, or tropical fruit profiles, ethyl 2-methyl-4-pentenoate can be deployed at trace to 1.0% use levels [1], leveraging its 0.01 μL/10³ L odor threshold—13,000-fold more potent than methyl tiglate (130 μL/10³ L) [2]. This enables formulators to achieve pronounced fruity character without exceeding use limits or introducing solvent-like off-notes, a key advantage over higher-threshold esters that require greater mass loading for equivalent impact. The JECFA 'No safety concern' ADI designation further supports its use in food flavoring applications within regulatory-compliant dosage ranges.

Fragrance Top-Note Creation with Defined Tenacity and Pear-Pineapple Character

Ethyl 2-methyl-4-pentenoate functions as a fruity top note in tropical fragrance compositions, with a defined tenacity exceeding 1 hour on blotter and a recommended use level of traces to 1.0% [1]. Its pear-forward, apple-pineapple-ethereal profile [1] is distinct from the green-herbal-caramel character of ethyl 4-pentenoate [2] and the tutti-frutti-floral character of ethyl tiglate , making it the preferred selection when a clean tropical fruit opening is required without green or floral interference. The RIFM-confirmed non-PBT status and PEC/PNEC <1 [3] provide environmental safety documentation for product registrations.

Tobacco Flavoring Requiring Turkish-Style Organoleptic Complexity

In tobacco flavoring applications, ethyl 2-methyl-4-pentenoate delivers a multi-dimensional profile including aromatic, sweet, sour, bitter, fruity, green, and strawberry notes that collectively impart a Turkish-like character [1]. This organoleptic breadth is patent-documented as 'different in kind' from 2-methyl-2-pentenoic acid esters, which provide only fruity/strawberry notes without tobacco-enhancing quality [1]. The compound's regulatory approvals (FEMA 3489, TSCA listing) [2] support its use in tobacco flavor formulations where complex, layered profiles are commercially valued.

Multi-Purpose Procurement for Flavor Houses Requiring Dual-Route Supply Assurance and QC Compliance

For flavor and fragrance houses managing multi-source procurement strategies, ethyl 2-methyl-4-pentenoate's availability via two documented synthetic routes (IFF direct condensation and malonic ester alkylation) [1][2] provides supply chain resilience against single-source disruptions. The commercial product's ≥98% purity, JECFA compliance (No. 351), and α-tocopherol stabilization [3] offer a standardized quality baseline that streamlines incoming QC testing across multiple supplier lots. The comprehensive RIFM safety dossier [4] further reduces the burden of generating in-house toxicology data for regulatory submissions.

Application
Selection Property
Validation Focus
Tropical fruit flavor formulations
Low-threshold potency and JECFA ADI support
Dosage-response and off-note profiling at trace use levels
Fragrance top-note creation
Pear-pineapple character with defined tenacity
Blotter longevity and blend compatibility vs. green/floral esters
Tobacco flavoring complexity
Multi-dimensional Turkish-style organoleptic profile
Patent-documented character differentiation from 2-pentenoate esters
Multi-source procurement strategy
Dual-route supply and JECFA/α-tocopherol quality baseline
Lot-to-lot consistency and RIFM dossier for regulatory submissions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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